molecular formula C18H17F3N2O4 B3611228 3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No. B3611228
M. Wt: 382.3 g/mol
InChI Key: LMPZWRUNLAEEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of the glutamate transporter EAAT2. It is a member of the benzoic acid class of compounds and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

TFB-TBOA is a potent and selective inhibitor of the glutamate transporter EAAT2, which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, TFB-TBOA increases extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects, including reducing glutamate uptake, increasing extracellular glutamate levels, and protecting neurons from excitotoxicity. It has also been shown to reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of TFB-TBOA is its selectivity for EAAT2, which allows for specific modulation of glutamate levels in the brain. However, its potency and potential toxicity must be carefully considered when designing experiments.

Future Directions

For research on TFB-TBOA include further investigation of its potential therapeutic applications in neurological disorders, as well as the development of more selective and less toxic EAAT2 inhibitors. Additionally, studies on the pharmacokinetics and pharmacodynamics of TFB-TBOA will be important for understanding its potential clinical applications.

Scientific Research Applications

TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to protect neurons from excitotoxicity and reduce seizure activity in animal models of epilepsy.

properties

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-26-14-8-7-11(9-15(14)27-2)17(25)22-10-16(24)23-13-6-4-3-5-12(13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPZWRUNLAEEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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